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molecular formula C9H5FO3 B182059 5-fluorobenzofuran-2-carboxylic Acid CAS No. 89197-62-6

5-fluorobenzofuran-2-carboxylic Acid

Cat. No. B182059
M. Wt: 180.13 g/mol
InChI Key: HITUZQPFDWNUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411908

Procedure details

5-Fluorosalicylaldehyde (4.4 g), diethylbromomalonate (11.3 g) and methyl ethyl ketone (35 ml) were stirred together. Anhydrous potassium carbonate (8.7 g) was added and the mixture was heated at reflux for 4 hours. Excess dilute sulphuric acid was added and the mixture was extracted with diethyl ether. The combined extracts were washed with water, dried and evaporated to leave an oil which was treated with 10% w/v ethanolic KOH (60 ml) and heated at reflux for 45 minutes. The solvent was evaporated and the residue treated with excess dilute sulphuric acid and heated briefly on a steam bath. After cooling the crude acid was filtered off. Recrystallisation from ethylacetate/ethanol gave a fawn coloured product (1.1 g), m.p. 261°-266° (decomp), I.R. νmax 1685 cm-1.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.C([O:13][C:14](=[O:22])[CH:15](Br)C(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O.[OH-].[K+]>C(C(C)=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:15]([C:14]([OH:22])=[O:13])=[CH:7][C:6]=2[CH:9]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
FC1=CC=C(C(C=O)=C1)O
Name
Quantity
11.3 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)Br)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with excess dilute sulphuric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated briefly on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the crude acid
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethylacetate/ethanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C=C(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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